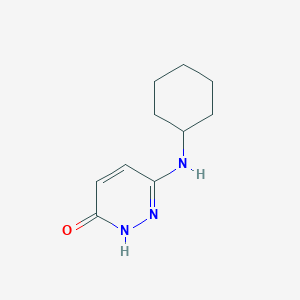

6-(Cyclohexylamino)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-(cyclohexylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-7-6-9(12-13-10)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAZWBRHNYMFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, exhibiting diverse pharmacological activities .

Mode of Action

It’s known that certain pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Cyclohexylamino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of pyridazinone derivatives can vary widely, influencing their bioavailability .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that environmental factors can significantly influence the action of chemical compounds .

Biological Activity

Overview

6-(Cyclohexylamino)pyridazin-3-ol is a compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is CHNO, featuring a pyridazine ring substituted with a cyclohexylamino group and a hydroxyl group. The structure is critical for understanding its biological interactions.

The primary mechanism of action for this compound involves modulation of specific receptors and enzymes within biological pathways.

- Receptor Interaction :

- It has been shown to interact with various receptors involved in neurotransmission and cellular signaling, potentially influencing pathways associated with cancer cell proliferation and apoptosis.

- Enzyme Inhibition :

- The compound may act as an inhibitor for certain enzymes related to tumor growth, although specific targets remain under investigation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against several human cancer cell lines, including breast and lung cancer cells. The IC values ranged from 5 to 15 μM, indicating potent activity compared to standard chemotherapeutics.

-

Mechanism of Action in Cancer :

- Cell Cycle Arrest : Analysis revealed that the compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Flow cytometry assays indicated an increase in apoptotic cells upon treatment with the compound, suggesting activation of intrinsic apoptotic pathways.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

- Neurotransmitter Modulation : Studies suggest that the compound can enhance levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.

- Animal Models : In rodent models of neurodegenerative diseases, administration of the compound resulted in improved behavioral outcomes and reduced markers of oxidative stress.

Structure-Activity Relationships (SAR)

A series of analogs were synthesized to explore the SAR related to the biological activity of this compound. Key findings include:

| Compound | Structure | IC (μM) | Activity |

|---|---|---|---|

| A | Cyclohexylamino variant | 10 | Anticancer |

| B | Methylated derivative | 12 | Neuroprotective |

| C | Ethyl substituted variant | 8 | Anticancer |

These results indicate that modifications to the cyclohexyl group can significantly influence the potency and selectivity of the compound.

Case Studies

-

In Vitro Study on Breast Cancer Cells :

- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC value of approximately 7 μM. Mechanistic studies indicated that this effect was mediated through apoptosis and cell cycle arrest.

-

Neuroprotection in Alzheimer’s Disease Models :

- In a transgenic mouse model for Alzheimer’s disease, treatment with the compound led to significant improvements in cognitive function as measured by Morris water maze tests. Histological analysis revealed reduced amyloid-beta plaque accumulation compared to untreated controls.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Substituent Effects: Lipophilicity: The cyclohexylamino group in the target compound enhances lipophilicity compared to polar groups like sulfonyl (LogD ~1.5–2.5 estimated) or methoxy-substituted analogs. This property may improve blood-brain barrier penetration but reduce aqueous solubility . In contrast, smaller substituents like methoxyphenyl or benzyl groups (e.g., 6-[(4-Methylphenyl)methyl]pyridazin-3-ol) allow tighter interactions in enzyme active sites .

- Synthetic Accessibility: The synthesis of this compound likely involves nucleophilic substitution of a halogen or leaving group at the 6-position of pyridazin-3-ol with cyclohexylamine, similar to methods described for 5-chloro-6-phenylpyridazin-3(2H)-one derivatives . Sulfonyl-substituted analogs (e.g., 6-((3-Methoxyphenyl)sulfonyl)pyridazin-3-ol) require sulfonation steps, which may involve harsher reaction conditions .

Research Findings and Trends

- For example, sulfonyl-substituted analogs may act as protease inhibitors due to their polar interactions .

- SAR Insights: The cyclohexylamino group’s flexibility and hydrophobicity may optimize binding in hydrophobic protein pockets, whereas rigid aromatic substituents (e.g., indol-1-yl) could enhance selectivity for flat binding sites .

Preparation Methods

Synthesis of 3,6-Dichloropyridazine

A critical intermediate is 3,6-dichloropyridazine, prepared by chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride (POCl₃) in various solvents such as chloroform, DMF, ethanol, or ethyl acetate under controlled temperatures (0–80 °C). The reaction times range from 1 to 10 hours, with typical yields between 68% and 87% and high purity (>98%) after purification by evaporation, recrystallization, and silica gel chromatography.

| Parameter | Range/Value |

|---|---|

| Starting material | 3,6-Dihydroxypyridazine |

| Chlorinating agent | Phosphorus oxychloride (POCl₃) |

| Solvents | Chloroform, DMF, ethanol, ethyl acetate |

| Temperature | 0–80 °C |

| Reaction time | 1–10 hours |

| Yield | 68–87% |

| Purification | Evaporation, recrystallization, silica gel chromatography |

This method is industrially viable due to mild conditions, ease of handling, and consistent product quality.

Synthesis of 3-Amino-6-chloropyridazine

Another important intermediate is 3-amino-6-chloropyridazine, synthesized by reacting 3,6-dichloropyridazine with ammonia or ammonium hydroxide in solvents such as DMF or methylene dichloride at 30–180 °C for 5–26 hours. The reaction proceeds via nucleophilic substitution of chlorine at the 3-position by amino groups.

| Parameter | Range/Value |

|---|---|

| Starting material | 3,6-Dichloropyridazine |

| Aminating agent | Ammonia or ammonium hydroxide |

| Solvents | DMF, methylene dichloride |

| Temperature | 30–180 °C |

| Reaction time | 5–26 hours |

| Yield | ~90% |

| Purification | Evaporation, recrystallization, silica gel chromatography |

This method offers high yield and purity, with simple reaction conditions and easy post-reaction treatment.

Substitution with Cyclohexylamine

The key step to obtain this compound is the substitution of the chlorine atom at the 6-position of the pyridazine ring with cyclohexylamine.

- The substitution is typically carried out by heating 5-chloropyridazin-8(7H)-one or related chlorinated pyridazine intermediates with cyclohexylamine in a high boiling solvent such as polyethylene glycol 400 (PEG-400) at 120–140 °C.

- The molar ratio of amine to chlorinated intermediate is often in excess to drive the reaction to completion.

- After reaction, the mixture is cooled, diluted with ice-water, and extracted with organic solvents like dichloromethane.

- The organic layer is washed, dried, and concentrated.

- Purification is performed via column chromatography using hexane and ethyl acetate mixtures.

This method yields the target compound as a purified product suitable for further applications.

Hydroxylation at the 3-Position

The hydroxyl group at the 3-position can be introduced either by:

- Hydrolysis of the corresponding 3-chloro intermediate under acidic or basic conditions, or

- Direct substitution if starting from 3,6-dihydroxypyridazine derivatives.

The hydrolysis step is generally mild and can be performed by refluxing the chlorinated intermediate with dilute hydrochloric acid or aqueous base, followed by isolation of the hydroxylated product.

Summary Table of Preparation Steps

Research Findings and Notes

- The chlorination step using POCl₃ is well-documented for producing high-purity dichloropyridazine intermediates suitable for further functionalization.

- Amination reactions with ammonia or primary amines like cyclohexylamine proceed efficiently under elevated temperatures with good yields and selectivity.

- Use of polyethylene glycol 400 as solvent for amine substitution provides a convenient medium for high-temperature reactions with good solubility and ease of product isolation.

- Purification by silica gel column chromatography is essential to achieve high purity, especially when multiple substitution products are possible.

- The overall synthetic route is scalable and adaptable for industrial synthesis due to the availability of starting materials and mild reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.